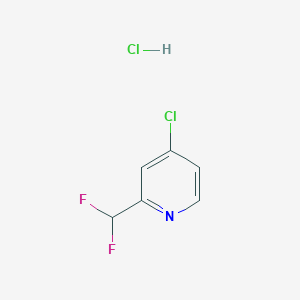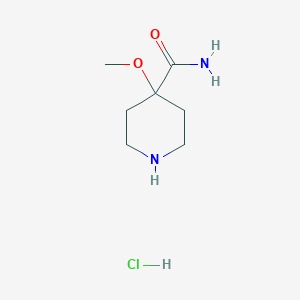
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a chemical compound with the molecular formula C26H14Cl4O4S and a molecular weight of 564.27 g/mol . It is characterized by the presence of two 2,4-dichlorobenzoate groups attached to a thiobis(4,1-phenylene) backbone. This compound is typically a white to yellow solid and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves the reaction of 4-mercaptophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzoyl groups.
Oxidation and Reduction: The thiobis(4,1-phenylene) backbone can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while oxidation and reduction can modify the thiobis(4,1-phenylene) backbone .
科学研究应用
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
Similar Compounds
- Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
- S-benzoheterocycle thiobenzoates : These compounds have similar structural features and are used as photoinitiators in ultraviolet curing applications .
Uniqueness
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is unique due to its specific combination of 2,4-dichlorobenzoyl groups and thiobis(4,1-phenylene) backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
1363166-13-5 |
|---|---|
分子式 |
C13H17Cl2NO |
分子量 |
274.18 g/mol |
IUPAC 名称 |
4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |
InChI 键 |
APRZPAJFSXWXIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


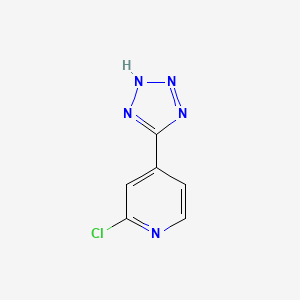
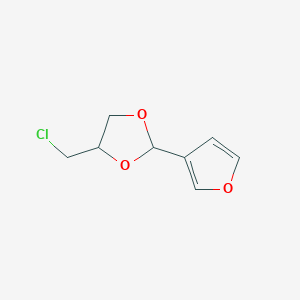
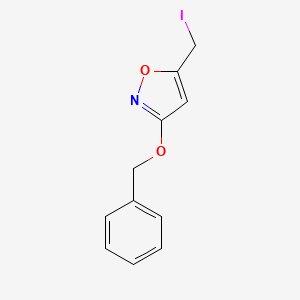
![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
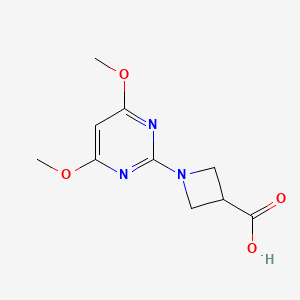
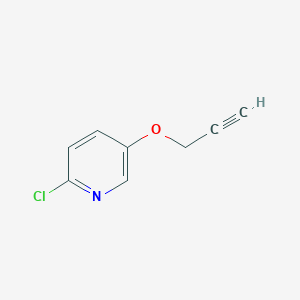
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)

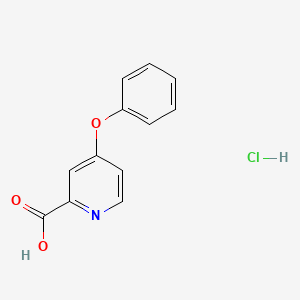
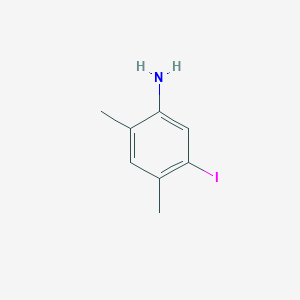
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
